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Compound of Interest

Compound Name: 2-Butyl-1-dodecanol

Cat. No.: B15184258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Butyl-
1-dodecanol. Due to the limited availability of direct experimental data for this specific

compound, this guide presents predicted data and analogous data from structurally similar

long-chain alcohols. The information herein is intended to serve as a valuable resource for

researchers and professionals involved in the characterization and development of related

chemical entities.

Chemical Structure and Properties
2-Butyl-1-dodecanol is a branched-chain primary alcohol, specifically a Guerbet alcohol.

These types of alcohols are known for their unique physical and chemical properties, including

low volatility, excellent thermal stability, and liquid state over a wide range of temperatures.

Table 1: General Properties of 2-Butyl-1-dodecanol
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Property Value

Molecular Formula C₁₆H₃₄O

Molecular Weight 242.45 g/mol

IUPAC Name 2-Butyl-1-dodecanol

CAS Number 5333-48-2

Structure

Spectroscopic Data
The following sections detail the expected spectroscopic data for 2-Butyl-1-dodecanol based

on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 2: Predicted ¹H NMR Spectral Data for 2-Butyl-1-dodecanol

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5 d 2H -CH₂-OH

~1.5 m 1H -CH(CH₂OH)-

~1.2-1.4 m 22H
-(CH₂)ₙ- (in both

chains)

~0.9 t 6H
-CH₃ (terminal

methyls)

Table 3: Predicted ¹³C NMR Spectral Data for 2-Butyl-1-dodecanol
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Chemical Shift (ppm) Assignment

~65 -CH₂-OH

~40 -CH(CH₂OH)-

~32-34
-(CH₂)ₙ- (carbons adjacent to branch and

terminal ends)

~22-30 -(CH₂)ₙ- (bulk methylene carbons)

~14 -CH₃ (terminal methyls)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Butyl-1-
dodecanol, the key absorption bands are characteristic of a primary alcohol.

Table 4: Expected Infrared (IR) Absorption Bands for 2-Butyl-1-dodecanol

Wavenumber (cm⁻¹) Intensity Assignment

3200-3500 Strong, Broad
O-H stretch (hydrogen-

bonded)

2850-2960 Strong C-H stretch (aliphatic)

1450-1470 Medium
C-H bend (methylene and

methyl)

1050-1070 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The fragmentation of long-chain alcohols is

characterized by alpha-cleavage and dehydration.

Table 5: Expected Key Mass Spectrometry Fragments for 2-Butyl-1-dodecanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Interpretation

242 [M]⁺ (Molecular Ion)

224 [M-H₂O]⁺ (Loss of water)

185 [M-C₄H₉]⁺ (Alpha-cleavage, loss of butyl radical)

143
[M-C₇H₁₅]⁺ (Alpha-cleavage, loss of heptyl

radical)

31 [CH₂OH]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

long-chain alcohol like 2-Butyl-1-dodecanol.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of 2-Butyl-1-dodecanol in about 0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 300-500 MHz NMR Spectrometer.

Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 12 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/product/b15184258?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition:

Instrument: 75-125 MHz NMR Spectrometer.

Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Spectral width: 0 to 220 ppm

Proton decoupling: Broadband decoupling.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one to two drops of neat 2-Butyl-1-dodecanol onto the surface of a salt plate (e.g.,

NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹

Number of scans: 16-32

Resolution: 4 cm⁻¹
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A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of 2-Butyl-1-dodecanol in a volatile organic solvent (e.g., methanol

or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS):

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Gas Chromatography (GC) Conditions:

Injector temperature: 250 °C

Column: A suitable capillary column (e.g., DB-5ms).

Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp up to a

high temperature (e.g., 300 °C) to ensure elution.

Carrier gas: Helium.

Mass Spectrometry (MS) Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: 40-500 amu.

Ion source temperature: 230 °C.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

sample like 2-Butyl-1-dodecanol.
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Sample: 2-Butyl-1-dodecanol
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Butyl-1-dodecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15184258#spectroscopic-data-of-2-butyl-1-
dodecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15184258?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15184258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

